2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate
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Overview
Description
2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate is an organic compound that features both ester and thioether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate typically involves the esterification of 2-mercaptoethanol with ethyl 2-bromo-2-oxoacetate, followed by the reaction with methacrylic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester and thioether groups can undergo hydrolysis and oxidation, respectively, leading to the formation of reactive intermediates. These intermediates can interact with proteins, DNA, and other biomolecules, potentially leading to biological effects such as antimicrobial and anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 1,3-thiazolidine-4-carboxylic acid: Known for its use in medicinal chemistry as a potential therapeutic agent.
Ethyl (2-ethoxy-2-oxoethyl)sulfanylacetate: Used in organic synthesis as a precursor for various sulfur-containing compounds.
Uniqueness
2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate is unique due to its combination of ester and thioether functional groups, which provide a versatile platform for chemical modifications and applications in various fields. Its ability to undergo multiple types of chemical reactions and form stable complexes with other molecules makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
61146-99-4 |
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Molecular Formula |
C10H16O4S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
2-(2-ethoxy-2-oxoethyl)sulfanylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H16O4S/c1-4-13-9(11)7-15-6-5-14-10(12)8(2)3/h2,4-7H2,1,3H3 |
InChI Key |
HIUCYENJIKPFDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSCCOC(=O)C(=C)C |
Origin of Product |
United States |
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